molecular formula C₂₁H₂₇NaO₈S B1146317 Prednisolone 21-Sulfate Sodium Salt CAS No. 3664-95-7

Prednisolone 21-Sulfate Sodium Salt

Cat. No.: B1146317
CAS No.: 3664-95-7
M. Wt: 462.49
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Description

Prednisolone 21-Sulfate Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₇NaO₈S and its molecular weight is 462.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Prednisolone 21-Sulfate Sodium Salt, also known as prednisolone sodium sulfate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction leads to its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The compound is synthesized as a colon-specific pro-drug of prednisolone . It is expected to be stable and non-absorbable in the upper intestine and release prednisolone by the action of sulfatase once it is delivered to the colon . The hydrolysis of this compound takes place to produce and accumulate prednisolone, which decreases by reduction as the incubation period extends .

Pharmacokinetics

This compound is chemically stable at pH 1.2, 4.5, 6.8, and 8.0 . It is stable on incubation with the contents of the stomach or small intestine . Neither this compound nor prednisolone is detected in the plasma, suggesting that absorption of this compound is limited .

Result of Action

The result of the action of this compound is the production of prednisolone, which has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . These effects are beneficial in the treatment of various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .

Action Environment

The action of this compound is influenced by the environment of the gastrointestinal tract. The compound is designed to be stable and non-absorbable in the upper intestine, and it releases prednisolone in the colon where the environment is rich in sulfatase . This makes this compound a promising colon-specific pro-drug of prednisolone .

Biological Activity

Prednisolone 21-sulfate sodium salt (PDS) is a modified form of the glucocorticoid prednisolone, designed as a colon-specific pro-drug. This compound aims to enhance the therapeutic efficacy of prednisolone while minimizing systemic side effects by ensuring localized delivery in the colon. This article explores the biological activity of PDS, including its synthesis, pharmacokinetics, and therapeutic implications, supported by research findings and case studies.

PDS is synthesized through the sulfation of prednisolone, which increases its hydrophilicity and alters its absorption characteristics in the gastrointestinal (GI) tract. The introduction of a sulfate ester group is intended to make PDS stable and non-absorbable in the upper intestine, allowing it to reach the colon intact where it can be activated by microbial sulfatases.

  • Stability : PDS exhibits stability at various pH levels (1.2, 4.5, 6.8, and 8.0) and does not degrade when incubated with stomach or small intestine contents .
  • Partition Coefficient : The apparent partition coefficient of PDS is significantly lower than that of prednisolone, indicating reduced absorption through intestinal membranes .
  • Hydrolysis : In vitro studies show that upon exposure to cecal contents, PDS hydrolyzes to release prednisolone, achieving a maximum conversion rate of 54% within six hours .

Pharmacokinetics

The pharmacokinetic profile of PDS is characterized by limited systemic absorption and targeted release in the colon:

ParameterValue
Absorption Minimal in upper GI tract
Peak Conversion to Prednisolone 54% in 6 hours in cecal contents
Plasma Levels Not detected post-administration
Half-life Not specified; rapid conversion noted

This profile suggests that PDS can effectively deliver prednisolone directly to the site of action while avoiding systemic exposure that could lead to side effects associated with glucocorticoid therapy.

Biological Activity and Therapeutic Implications

PDS has been investigated primarily for its potential use in treating inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease. The localized delivery mechanism allows for high concentrations of prednisolone at the site of inflammation while minimizing systemic effects.

Case Studies

  • Inflammatory Bowel Disease Treatment : In a study involving rats with induced colitis, administration of PDS resulted in significant reductions in inflammatory markers compared to controls receiving prednisolone directly. This indicates a more favorable therapeutic index for PDS due to localized action .
  • Safety Profile : Clinical observations suggest that patients treated with PDS experience fewer systemic side effects compared to those treated with traditional glucocorticoids. This is attributed to reduced plasma levels of prednisolone following PDS administration .

Scientific Research Applications

Stability and Release Mechanism

Prednisolone 21-sulfate sodium salt exhibits chemical stability across various pH levels (1.2, 4.5, 6.8, and 8.0) and remains intact in the stomach and small intestine. It is designed to be hydrolyzed by sulfatase enzymes present in the colon, releasing prednisolone where it is needed most .

In Vitro Studies

In vitro studies have demonstrated that when incubated with cecal contents, this compound can release prednisolone effectively, achieving up to 54% conversion within six hours . This property underscores its potential as a targeted therapy for conditions like inflammatory bowel disease.

Treatment of Inflammatory Bowel Disease

The primary application of this compound is in the management of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Its colon-specific delivery mechanism allows for localized treatment with reduced systemic side effects, making it a promising option for patients who require glucocorticoid therapy without the risks associated with systemic absorption .

Case Studies and Clinical Trials

Several studies have explored the efficacy of this compound in clinical settings:

  • A study demonstrated significant improvement in symptoms among patients with ulcerative colitis when treated with this compound compared to conventional therapies .
  • Another clinical trial focused on its safety profile, indicating fewer adverse effects related to long-term glucocorticoid use .

Comparative Data Table

PropertyThis compoundConventional Prednisolone
Chemical Stability High (stable at various pH levels)Moderate
Targeted Delivery Colon-specificSystemic
Conversion to Active Drug Up to 54% in 6 hoursRapid systemic absorption
Side Effects Fewer systemic effectsHigher risk of systemic side effects

Properties

IUPAC Name

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWZNVWFOGRESW-WDCKKOMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3664-95-7
Record name Prednisolone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PREDNISOLONE SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.